molecular formula C19H23N5O2 B290260 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Numéro de catalogue B290260
Poids moléculaire: 353.4 g/mol
Clé InChI: IBHTZXRKJQUWNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol, also known as AG-1879, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of various scientific research efforts.

Mécanisme D'action

5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol works by inhibiting the activity of certain kinases, such as EGFR, which are involved in cell signaling pathways that promote cell survival and proliferation. By inhibiting these kinases, 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol can disrupt these pathways and lead to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, such as EGFR, which can lead to decreased cell proliferation and increased cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol in lab experiments is its specificity for certain kinases, such as EGFR. This specificity can allow for more targeted experiments and can help to elucidate the role of these kinases in various cellular processes. However, one limitation of using 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol in lab experiments is its potential toxicity. Careful dosing and monitoring is required to ensure that the compound does not have adverse effects on cells or organisms.

Orientations Futures

There are several potential future directions for research on 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to elucidate the exact mechanisms by which 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol inhibits kinase activity and to identify other potential targets for this compound. Finally, more research is needed to determine the safety and efficacy of 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol in clinical trials and to assess its potential as a therapeutic agent for cancer treatment.

Méthodes De Synthèse

The synthesis of 5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves a series of chemical reactions that result in the formation of the final product. The process involves the condensation of 4,6-dichloropyrimidine with 4,6-dihydroxy-5-nitropyrimidine, followed by the addition of 4,6,7-trimethylquinazoline-2-amine and butylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Applications De Recherche Scientifique

5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of certain kinases, such as epidermal growth factor receptor (EGFR), which are often overactive in cancer cells. This inhibition can lead to decreased cell proliferation and increased cell death in cancer cells.

Propriétés

Formule moléculaire

C19H23N5O2

Poids moléculaire

353.4 g/mol

Nom IUPAC

5-butyl-4-hydroxy-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O2/c1-5-6-7-13-16(25)22-19(23-17(13)26)24-18-20-12(4)14-8-10(2)11(3)9-15(14)21-18/h8-9H,5-7H2,1-4H3,(H3,20,21,22,23,24,25,26)

Clé InChI

IBHTZXRKJQUWNJ-UHFFFAOYSA-N

SMILES

CCCCC1=C(N=C(NC1=O)NC2=NC3=CC(=C(C=C3C(=N2)C)C)C)O

SMILES canonique

CCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.